Cyclopropane, (1-methylethyl)-

説明

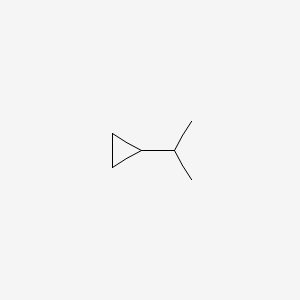

Structure

3D Structure

特性

CAS番号 |

3638-35-5 |

|---|---|

分子式 |

C6H12 |

分子量 |

84.16 g/mol |

IUPAC名 |

propan-2-ylcyclopropane |

InChI |

InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |

InChIキー |

HPBROFGYTXOJIO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1CC1 |

物理的記述 |

Liquid; |

蒸気圧 |

205.0 [mmHg] |

製品の起源 |

United States |

Mechanistic Insights into the Reactivity and Transformations of Cyclopropane, 1 Methylethyl

Intrinsic Reactivity Derived from Cyclopropyl (B3062369) Ring Strain

The reactivity of cyclopropane (B1198618) and its derivatives is fundamentally linked to the concept of ring strain, a consequence of its geometry. This strain energy significantly influences the molecule's stability and its propensity to undergo reactions that relieve this strain.

Ring Strain Energy and its Influence on Reaction Pathways

Cyclopropane possesses a significant amount of ring strain, which is the excess energy it has compared to a theoretical strain-free acyclic counterpart. This strain arises from two main factors: angle strain and torsional strain. The C-C-C bond angles in cyclopropane are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. purechemistry.org This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" C-C bonds and increased energy. purechemistry.orgnumberanalytics.com The heat of combustion of cyclopropane is notably higher than that of propane, which serves as a thermodynamic indicator of its inherent strain. numberanalytics.com

This stored energy makes the cyclopropane ring susceptible to cleavage, as ring-opening reactions are often thermodynamically favorable due to the release of this strain. numberanalytics.comlibretexts.org The presence of an isopropyl substituent can further influence the strain and reactivity, although the fundamental driving force remains the relief of the inherent strain of the three-membered ring. The strain energy directly impacts reaction pathways, often favoring those that lead to ring opening. numberanalytics.com

Bond Activation and Cleavage Processes in Cyclopropane Derivatives

The high ring strain in cyclopropane derivatives facilitates the activation and cleavage of its C-C bonds. purechemistry.org These processes can be initiated through various means, including thermal, photochemical, or catalytic methods. For instance, addition reactions to cyclopropanes, which can proceed via electrophilic or nucleophilic attack, lead to the opening of the ring and a reduction in strain. purechemistry.org

The activation of C-H and C-C bonds in alkanes by transition metals is a well-studied area, and similar principles apply to cyclopropane derivatives. mdpi.com The presence of the strained ring makes the C-C bonds particularly susceptible to cleavage by transition metal catalysts. nih.govrsc.org This reactivity is in contrast to the more stable C-C bonds in acyclic or larger cyclic systems. The cleavage can be selective, with the site of cleavage sometimes influenced by the nature of the substituents on the cyclopropane ring. colab.ws

Reaction Pathways and Transformation Mechanisms

The strain energy of isopropylcyclopropane provides a thermodynamic driving force for a variety of transformations, which can proceed through different mechanistic pathways, including radical, transition metal-catalyzed, and cycloaddition reactions.

Homolytic Ring Opening of Cyclopropylmethyl Radicals and Related Species

A key reaction pathway for cyclopropane derivatives involves the homolytic cleavage of the ring, often proceeding through radical intermediates. The cyclopropylmethyl radical, for instance, is known to undergo a rapid ring-opening to form the but-3-en-1-yl radical. This process is driven by the relief of ring strain. beilstein-journals.orgresearchgate.net The formation of the initial radical can be achieved through various methods, such as thermolysis, photolysis, or radical addition to a double bond attached to the cyclopropane ring. nih.govnih.gov

Recent studies have explored oxidative radical ring-opening and cyclization reactions of cyclopropane derivatives. beilstein-journals.orgresearchgate.net These reactions often involve the generation of a radical species that subsequently undergoes ring opening, followed by an intramolecular cyclization to form more complex cyclic systems. beilstein-journals.org The mechanism often involves the addition of a radical to a double bond, as seen in methylenecyclopropanes, or the homolytic cleavage of a bond, as in cyclopropanols. beilstein-journals.orgresearchgate.net

| Radical Generation Method | Intermediate Species | Resulting Transformation |

| Thermolysis/Photolysis | Cyclopropylmethyl radical | Ring opening to but-3-en-1-yl radical |

| Radical addition to exocyclic double bond | Substituted cyclopropylmethyl radical | Ring opening and subsequent reactions |

| Oxidation of cyclopropanols | Alkoxy radical followed by β-scission | Ring opening to form a keto-radical |

This table summarizes common methods for generating radical intermediates from cyclopropane derivatives and their subsequent transformations.

Transition Metal-Catalyzed C-C and C-H Activation with Ring Scission

Transition metals are powerful catalysts for the activation of otherwise inert C-C and C-H bonds. mdpi.comchemrxiv.orgresearchgate.net In the context of cyclopropane derivatives, transition metal catalysts can facilitate the cleavage of the strained C-C bonds, leading to ring scission. rsc.orgrsc.org This strategy has been widely employed in organic synthesis to construct complex molecules from simple starting materials. nih.gov

The mechanism of transition metal-catalyzed ring opening often involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or insertion of other molecules, to afford a diverse range of products. Vinylcyclopropanes are particularly versatile substrates in this regard, as the vinyl group can coordinate to the metal and direct the C-C bond cleavage. nih.gov Rhodium, palladium, and nickel are among the metals that have been shown to be effective catalysts for these transformations. nih.govnih.gov

| Transition Metal | Substrate Type | Key Intermediate | Typical Product |

| Rhodium(I) | Vinylcyclopropanes | Rhodacyclobutane | Cyclopentenes, cyclohexenes |

| Palladium(0) | Donor-acceptor cyclopropanes | π-Allylpalladium complex | Cyclopentanes, functionalized alkenes |

| Nickel(0) | Methylenecyclopropanes | Nickelacyclobutane | Cyclopentenes, dienes |

This table provides examples of transition metals used in the ring scission of cyclopropane derivatives, the types of substrates they activate, the key intermediates formed, and the typical products obtained.

Formal Cycloaddition Reactions Involving Strained Ring Systems

The inherent strain in cyclopropanes makes them suitable partners in formal cycloaddition reactions. nih.govnih.gov These reactions are not always concerted pericyclic reactions in the classical sense but rather stepwise processes that result in the formation of a new ring. The driving force for these reactions is the release of the ring strain of the cyclopropane. nih.govnih.gov

One important class of such reactions is the [3+2] cycloaddition of donor-acceptor cyclopropanes. researchgate.net In these reactions, the cyclopropane acts as a three-carbon component, reacting with a two-atom component (the dipolarophile) to form a five-membered ring. researchgate.net These reactions are often catalyzed by Lewis acids. Another approach involves the homolytic opening of the cyclopropane ring to generate a 1,3-diradical species, which can then participate in a formal cycloaddition with an alkene or alkyne. nih.govnih.gov Vinylcyclopropanes can also act as five-carbon synthons in [5+2] cycloadditions catalyzed by transition metals like rhodium. pku.edu.cn

| Cycloaddition Type | Cyclopropane Derivative | Reaction Partner | Product Ring Size |

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes | Alkenes, alkynes, carbonyls | 5-membered |

| Formal [3+2] Cycloaddition | Simple cyclopropanes (via radical opening) | Alkenes, alkynes | 5-membered |

| [5+2] Cycloaddition | Vinylcyclopropanes | Alkynes, allenes | 7-membered |

This table outlines different types of formal cycloaddition reactions involving cyclopropane derivatives, specifying the type of cyclopropane, the reaction partner, and the size of the resulting ring.

Oxidation, Reduction, and Substitution Chemistry of Cyclopropane, (1-methylethyl)-

Regioselectivity and Stereoselectivity in Functionalization

The functionalization of isopropylcyclopropane and related derivatives often raises questions of regioselectivity and stereoselectivity. The specific site of reaction and the spatial arrangement of the newly introduced functional group are crucial aspects.

Regioselectivity:

In reactions involving the opening of the cyclopropane ring, the regioselectivity is influenced by the substituents present. For donor-acceptor cyclopropanes, Lewis acid-catalyzed ring-opening with nucleophiles can exhibit variable regioselectivity. nih.govacs.org The site of nucleophilic attack (C2 or C3) is dependent on the nature of the donor and acceptor groups. nih.govacs.org For example, the ring-opening of 2-alkylcyclopropane-1,1-diesters with N-nucleophiles can result in a mixture of products from attack at both C2 and C3. nih.govacs.org In contrast, palladium-catalyzed C(sp³)–H arylation of aminomethyl-cyclopropanes directed by a tertiary alkylamine shows high regioselectivity for the γ-C–H bond. nih.gov

Stereoselectivity:

Stereoselectivity is a key feature in many functionalization reactions of cyclopropane derivatives. Palladium-catalyzed cyclopropanation can proceed with exclusive anti-conformation between vicinal substituents. smolecule.com The stereochemical outcome of cyclopropanation reactions is often dependent on the geometry of the starting alkene, with concerted mechanisms generally leading to stereospecific product formation. masterorganicchemistry.com In the case of metal carbene cyclopropanations, the catalyst plays a significant role in determining the diastereoselectivity (cis/trans). smolecule.com

Furthermore, stereoselective modifications of the cyclopropane core itself have been achieved. For example, the bromine/magnesium exchange of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with isopropylmagnesium chloride generates a cis-magnesium-carbenoid that reacts with high retention of configuration. nih.gov This stereoselectivity is attributed to the coordinating effect of the nitrile group. nih.gov Enantioconvergent cross-coupling reactions of racemic cyclopropyl halides with terminal alkynes, catalyzed by copper, can produce enantioenriched cyclopropanes. dicp.ac.cn

The following table summarizes selected examples of regioselective and stereoselective functionalization reactions of cyclopropane derivatives.

| Reaction | Catalyst/Reagent | Substrate | Key Outcome | Citation |

| C(sp³)–H Arylation | Pd(OAc)₂, N-Ac-(l)-Tle-OH | Aminomethyl-cyclopropane | γ-Arylation, single cis-diastereomer, high e.r. | nih.gov |

| Bromine/Magnesium Exchange | i-PrMgCl | 2,2-dibromo-1-methyl-cyclopropanecarbonitrile | High retention of configuration | nih.gov |

| Cross-Coupling | Copper | Racemic cyclopropyl halides and terminal alkynes | Enantioenriched cyclopropanes | dicp.ac.cn |

| Cyclopropanation | Palladium catalyst | 1,1-diborylalkenes and (trimethylsilyl)diazomethane | Exclusive anti-conformation | smolecule.com |

Rearrangement Reactions of Alkylcyclopropanes

Alkylcyclopropanes can undergo various rearrangement reactions, often driven by the release of ring strain. These transformations can be induced thermally or through catalysis and lead to the formation of acyclic or larger ring structures.

Thermal rearrangements of alkylcyclopropanes have been a subject of study for decades. For instance, the thermal isomerization of cis- and trans-1-methyl-2-vinylcyclopropanes has been investigated in the gas phase. researchgate.net The cis-isomer rearranges to cis-hexa-1,4-diene, likely through a 1,5-hydrogen shift. researchgate.net The trans-isomer, on the other hand, yields both cis-hexa-1,4-diene and 3-methylcyclopentene (B105217) via parallel pathways. researchgate.net

Electrochemical methods can also induce skeletal rearrangements. researchgate.netnih.gov The anodic oxidation of N-cyclopropylmethyl amides initiates a strain-release-driven rearrangement to form oxazolines. d-nb.infonih.gov This process involves the cleavage of the cyclopropane ring. d-nb.info Interestingly, electrochemical oxidation can also facilitate the ring contraction of cyclobutanes to form cyclopropanes. nih.gov

Lewis acid-catalyzed rearrangements of donor-acceptor cyclopropanes are also well-documented. nih.govresearchgate.net These reactions typically involve the ring-opening of the cyclopropane to form a zwitterionic intermediate, which can then undergo further transformations. nih.govacs.org The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane and the nature of the Lewis acid catalyst. nih.gov For example, arylvinylidenecyclopropanes can rearrange to benzo[c]fluorene or indene (B144670) derivatives depending on the substituents. nih.gov

Mechanistic Discriminations: Concerted vs. Stepwise Processes

A central theme in the study of cyclopropane reactivity is the distinction between concerted and stepwise reaction mechanisms. This is particularly relevant in ring-opening reactions and cyclopropanation processes.

Lewis Acid Catalysis and Thermal Conditions in Cyclopropane Ring Opening

The ring-opening of cyclopropanes can proceed through different mechanistic pathways depending on the reaction conditions.

Under Lewis acid catalysis , the ring-opening of donor-acceptor cyclopropanes is often initiated by the coordination of the Lewis acid to an acceptor group, which facilitates the cleavage of a carbon-carbon bond to form a 1,3-dipolar or zwitterionic intermediate. researchgate.netrsc.orguni-regensburg.de This process is generally considered stepwise. nih.govacs.org The intermediate can then be trapped by a nucleophile or participate in a cycloaddition reaction. uni-regensburg.de The choice of Lewis acid can be crucial for the reaction's success and selectivity. uni-regensburg.de For instance, Yb(OTf)₃ has been found to be superior to other Lewis acids like Sc(OTf)₃ or Zn(OTf)₂ in certain ring-opening/cyclization cascades. uni-regensburg.de

Under thermal conditions , the rearrangement of cyclopropanes can also occur. The thermal isomerization of vinylcyclopropanes to cyclopentenes is a classic example of a pericyclic reaction that can be understood through the principles of orbital symmetry. While some thermal rearrangements of cyclopropanes are believed to proceed through concerted pathways, others may involve diradical intermediates, indicating a stepwise mechanism. researchgate.net The stereochemical outcome of these reactions provides crucial evidence for the underlying mechanism. researchgate.net

Radical vs. Concerted Pathways in Metal Carbene Cyclopropanations

The formation of cyclopropanes via the reaction of metal carbenes with alkenes is a powerful synthetic method. The mechanism of this transformation can be either a concerted process or a stepwise radical pathway, and this distinction has significant stereochemical implications.

In a concerted pathway , the carbene adds to the alkene in a single step. This mechanism is stereospecific, meaning that the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com Many cyclopropanation reactions catalyzed by copper and rhodium complexes are believed to proceed through a concerted, albeit often asynchronous, mechanism. smolecule.com

A stepwise radical pathway involves the initial formation of a radical intermediate. This pathway is often associated with a loss of stereospecificity because rotation around the carbon-carbon single bond in the radical intermediate can occur before ring closure. masterorganicchemistry.com Some cobalt-catalyzed cyclopropanations have been shown to proceed via a radical mechanism, leading to a mixture of cis and trans isomers. nih.gov Computational studies and experimental evidence, such as radical trapping experiments, are used to differentiate between these pathways. nih.govacs.org For iron-porphyrin and hemoprotein-catalyzed cyclopropanations, a concerted, non-radical mechanism is strongly supported by both computational and experimental data. nih.govacs.org

The following table summarizes the key characteristics of concerted and stepwise pathways in metal carbene cyclopropanations.

| Mechanism | Key Characteristics | Stereochemical Outcome | Typical Catalyst Systems | Citation |

| Concerted | Single transition state, no discrete intermediate | Stereospecific | Copper, Rhodium, Iron-porphyrin | smolecule.commasterorganicchemistry.comnih.govacs.org |

| Stepwise Radical | Formation of a radical intermediate | Non-stereospecific (potential for cis/trans isomerization) | Some Cobalt complexes | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for Cyclopropane, 1 Methylethyl

Structural Elucidation Techniques (e.g., NMR, IR, Mass Spectrometry for Cyclopropanes)

The definitive identification of isopropylcyclopropane relies on a combination of spectroscopic methods, each providing complementary information about its molecular structure, connectivity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for characterizing substituted cyclopropanes. A partial analysis of the 400 MHz ¹H NMR spectrum of isopropylcyclopropane provides crucial data for its structural confirmation. cdnsciencepub.comcdnsciencepub.com A key parameter is the vicinal proton-proton coupling constant (³J) between the methine proton of the isopropyl group and the adjacent cyclopropyl (B3062369) proton, which has been determined to be 8.6 ± 0.2 Hz. cdnsciencepub.comresearchgate.net This value is instrumental in conformational analysis, suggesting a fractional population of the s-trans conformer of approximately 0.65 at 300 K. cdnsciencepub.comresearchgate.net This conformational preference is similar to that observed in n-butane and vinylcyclopropane (B126155). cdnsciencepub.com The analysis of NMR spectra of various monosubstituted cyclopropanes helps in estimating the anisotropy of the C-X bond and understanding the relationships between different coupling constants, providing valuable data for structural estimation in related systems. researchgate.net

| ¹H NMR Parameter | Value | Significance |

| Vicinal Coupling Constant (³J) | 8.6 ± 0.2 Hz | Indicates coupling between the isopropyl methine proton and the adjacent cyclopropyl proton; used to estimate conformational populations. cdnsciencepub.comresearchgate.net |

| s-trans Conformer Population | ~0.65 (at 300 K) | Suggests the trans conformation is the more stable and populated form. cdnsciencepub.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the conformational landscape of isopropylcyclopropane. deepdyve.com Studies of its spectra in the gaseous, liquid, and solid phases have been conducted. researchgate.netdeepdyve.com Raman spectral analysis indicates that isopropylcyclopropane likely exists in only one conformation in both the liquid and solid phases. cdnsciencepub.com Further investigations using both IR and Raman spectroscopy have shown that the molecule exists solely in a bisected conformation, which possesses a mirror plane of symmetry. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which is vital for its identification. In gas chromatography-mass spectrometry (GC-MS) analysis, isopropylcyclopropane is identified by its molecular ion peak and characteristic fragmentation. akjournals.com While the molecular ion (M+) peak would be expected at m/z 84, corresponding to its molecular formula C₆H₁₂, the fragmentation pattern is key for distinguishing it from other isomers. It has been suggested that the low-resolution mass spectrum of isopropylcyclopropane would likely exhibit a base peak at m/z 55. chegg.com

| Mass Spectrometry Data | Value/Fragment | Notes |

| Molecular Formula | C₆H₁₂ | Determined from high-resolution mass spectrometry. akjournals.com |

| Molecular Ion (M+) | m/z 84 | Corresponds to the molecular weight of the compound. |

| Probable Base Peak | m/z 55 | A common fragment for cycloalkanes, likely resulting from the loss of an ethyl group. chegg.com |

Spectroscopic Probes for Reaction Intermediates and Mechanistic Investigations

Spectroscopic techniques are crucial for detecting transient intermediates and elucidating the complex mechanisms of reactions involving cyclopropanes.

One illustrative example is the oxidation of isopropylcyclopropane by chromyl chloride (CrO₂Cl₂), where GC-MS was used to identify both cyclopropyl-containing and ring-opened products. acs.org The formation of products such as 2-cyclopropyl-2-chloropropane and 2-cyclopropyl-2-propanol alongside ring-opened products like 5-chloro-2-methyl-2-pentene and 4-methyl-3-penten-1-ol supports a mechanism initiated by hydrogen atom abstraction from the tertiary carbon of the isopropyl group. acs.org This generates a dimethylcyclopropylcarbinyl radical intermediate. This radical can either be trapped by the oxidant or undergo a rapid first-order ring-opening to form the 4-methyl-3-pentenyl radical, which is then converted to the observed ring-opened products. The competition between these pathways was studied by varying reactant concentrations and analyzing the product distribution via GC-MS. acs.org

In the broader context of cyclopropane (B1198618) chemistry, various advanced spectroscopic methods are employed to study reaction mechanisms:

Time-Resolved Spectroscopy: Techniques like stopped-flow optical absorption and Mössbauer spectroscopy have been used to detect and characterize key intermediates in enzymatic cyclopropanation reactions, such as iron(IV)-oxo species. nih.gov

Mass Spectrometry for Reactive Intermediates: High-resolution mass spectrometry (HRMS) and fast atom bombardment (FAB) mass spectrometry have proven effective in detecting transient species. utdallas.eduacs.orgdiva-portal.org For instance, HRMS was used to observe a fleeting ruthenium-carbene intermediate in a cyclopropanation reaction. diva-portal.org Similarly, FAB-MS has been used to detect key intermediates like metal-carbene species in reactions of platinum(0) and gold(I) complexes with diazoalkanes, providing mechanistic information that is not accessible through other analytical tools like NMR. acs.org

In Situ NMR Spectroscopy: The progress of cyclopropanation reactions can be monitored in real-time using benchtop NMR spectrometers. researchgate.net This allows for the quantitative monitoring of reactants and products, providing detailed kinetic profiles and insights into the reaction pathway. researchgate.netiastate.edu

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy: This technique, often coupled with a Fourier transform ion cyclotron resonance mass spectrometer, can probe the vibrational spectra of gaseous ions. It has been used to study the structure of the C₃H₇⁺ carbocation, comparing the experimental spectrum to calculated spectra for species like the isopropyl cation and corner-protonated cyclopropane, which can be intermediates in acid-catalyzed reactions. acs.org

These methodologies, by providing a window into the fleeting world of reaction intermediates, are essential for understanding and ultimately controlling the outcomes of reactions involving cyclopropane derivatives. utdallas.edursc.orgd-nb.inforesearchgate.net

Theoretical and Computational Chemistry of Cyclopropane, 1 Methylethyl

Electronic Structure and Bonding Analysis

The bonding in cyclopropane (B1198618) and its derivatives cannot be adequately described by simple sp³ hybridization due to the geometric constraint of the three-membered ring. This has led to the development of more sophisticated bonding models to explain its electronic structure.

Natural Bond Orbital (NBO) Analysis of Cyclopropyl (B3062369) Ring Bonds

Natural Bond Orbital (NBO) analysis offers a quantitative method to understand the bonding within molecules by transforming the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the examination of orbital hybridization, bond strengths, and delocalization interactions. wisc.edu

In cyclopropane derivatives, NBO analysis quantifies the hybridization of the carbon orbitals forming the ring bonds. These orbitals deviate significantly from the standard sp³ hybridization. For instance, in the parent cyclopropane, the C-C bonds are formed from orbitals with increased p-character (approaching sp⁵), while the C-H bonds have a corresponding increase in s-character. wikipedia.org This rehybridization helps to reduce the angle strain within the ring. wikipedia.org

Computational Determination of Ring Strain Energy (RSE) for Cyclopropane Derivatives

Ring Strain Energy (RSE) is a critical concept for understanding the reactivity of cyclic molecules. chemrxiv.org It represents the extra energy a cyclic compound possesses compared to a hypothetical strain-free acyclic analogue. q-chem.com For cyclopropane, this value is substantial due to severe angle and torsional strain. libretexts.org

Computational chemistry provides robust methods for calculating RSE. A common approach involves the use of isodesmic or homodesmotic reactions. mdpi.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The RSE is then determined from the calculated enthalpy change of the reaction. osti.gov

For a substituted cyclopropane like isopropylcyclopropane, the RSE can be calculated using a reaction such as:

Isopropylcyclopropane + 3 Propane → 2,3-Dimethylbutane + 2-Methylpropane

The introduction of substituents can affect the RSE. While alkyl groups are generally considered to have a small effect, computational studies can precisely quantify these minor changes. Advanced computational workflows, sometimes employing machine learning models trained on quantum mechanical data, can now predict RSE for a vast number of molecules with high accuracy and speed. chemrxiv.org

Table 1: Representative Computationally Determined Ring Strain Energies (RSE) Note: RSE values can vary slightly depending on the computational method and reaction scheme used.

| Compound | RSE (kcal/mol) |

|---|---|

| Cyclopropane | ~27.5 |

| Cyclobutane | ~26.5 |

| Cyclopentane | ~6.5 |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for investigating the mechanisms of chemical reactions. nih.govelectronicsandbooks.comresearchgate.net By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates. nih.gov

For isopropylcyclopropane, a key area of study is the reaction with radicals, such as the hydroxyl (OH) radical, which is important in atmospheric chemistry. nih.govelectronicsandbooks.com Theoretical studies on the hydrogen abstraction from isopropylcyclopropane by the OH radical have been performed using methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)). nih.govelectronicsandbooks.com

Table 2: Calculated Relative Energies for the Isopropylcyclopropane + OH Reaction Energies are relative to the isolated reactants, calculated at the CCSD(T)//BHandHLYP/6-311++G(d,p) level. Negative values indicate the stationary point is lower in energy than the reactants.

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Channel I | H-abstraction from methine C | TS: -0.89 |

| Channel III | H-abstraction from ring CH₂ | TS: -1.74 |

Source: Adapted from theoretical studies on the gas-phase reaction of isopropylcyclopropane with OH radicals. electronicsandbooks.com

Conformational Analysis and Steric Effects in Substituted Cyclopropanes

The substitution of a hydrogen atom on the cyclopropane ring with an isopropyl group introduces rotational degrees of freedom and the potential for different spatial arrangements, or conformations. Conformational analysis of isopropylcyclopropane involves determining the relative energies of these different conformers and the energy barriers to their interconversion.

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, have shown that isopropylcyclopropane preferentially exists in a bisected conformation where the methine C-H bond of the isopropyl group lies in the plane of the cyclopropane ring. researchgate.net However, analysis of NMR coupling constants suggests that it exists as an equilibrium mixture of s-trans and gauche conformers. researchgate.net The s-trans conformer, where the methine proton is anti-periplanar to the ring, is estimated to be the major component at room temperature. researchgate.net

Steric interactions play a crucial role in determining these preferences. Conformations where a methyl group of the isopropyl substituent is eclipsed with, or situated over, the cyclopropyl ring are disfavored due to steric repulsion between the methyl hydrogens and the hydrogens on the ring. researchgate.net These steric effects, combined with subtle electronic interactions, dictate the conformational landscape of the molecule.

Synthetic Applications and Utility of Cyclopropane, 1 Methylethyl As a Building Block

Strategic Building Block in Organic Synthesis

The utility of isopropylcyclopropane and its derivatives stems from the unique reactivity of the cyclopropane (B1198618) ring, which can act as a latent double bond or participate in various ring-opening and rearrangement reactions. This reactivity, combined with the steric and electronic influence of the isopropyl group, makes it a strategic component for accessing complex chemical structures.

The cyclopropane ring is a highly strained entity, and this strain energy can be harnessed to drive reactions that form more complex structures. pleiades.online Isopropylcyclopropane serves as a compact and rigid scaffold, allowing for the precise spatial arrangement of functional groups. Synthetic chemists have utilized cyclopropane derivatives, including those with isopropyl groups, as key intermediates in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions to build polycyclic systems and other elaborate molecular architectures. nih.govmarquette.edu The rigidity of the three-membered ring provides a means to prepare molecules with a defined orientation of attached functional groups. pleiades.online

Methods for creating cyclopropane rings, such as the Simmons-Smith cyclopropanation and transition-metal-catalyzed reactions of olefins with diazo compounds, are well-established, providing reliable access to these building blocks. pleiades.onlinemdpi.com The presence of the isopropyl group can influence the stereochemical outcome of these cyclopropanation reactions and subsequent transformations, offering a degree of control in the synthesis of chiral molecules.

The cyclopropane motif is found in a wide array of naturally occurring compounds, including terpenes, pheromones, and fatty acid metabolites. pleiades.onlinehaz-map.com The synthesis of these natural products often represents a significant challenge, and isopropylcyclopropane derivatives have emerged as valuable synthons in this context. The strategic incorporation of the cyclopropyl (B3062369) group can be a key step in the total synthesis of complex natural products. nih.gov

For instance, the synthesis of anthroplalone, a natural product isolated from the Okinawan actinia Anthopleura pacifica, involves the formation of a complex polycyclic structure where a cyclopropane ring is a key feature. pleiades.online While not containing an isopropyl group itself, the synthetic strategies developed for such molecules, often involving cyclobutyl-to-cyclopropylcarbinyl cation rearrangements, demonstrate the principles that can be applied to isopropylcyclopropane-containing targets. pleiades.online Another example is Curacin A, a potent anticancer agent, which features a cyclopropane ring. pleiades.online The synthetic approaches to this molecule highlight advanced methods for stereoselectively constructing substituted cyclopropanes, which are applicable to building blocks like isopropylcyclopropane. pleiades.online

| Natural Product Class | Role of Cyclopropane Ring | Representative Synthetic Strategy |

| Terpenes | Core structural element | Intramolecular cycloaddition, Simmons-Smith cyclopropanation |

| Pheromones | Defines stereochemistry and rigidity | Asymmetric cyclopropanation |

| Fatty Acid Metabolites | Introduces conformational constraints | Catalytic carbene transfer |

| Unusual Amino Acids | Restricts side-chain conformation | Michael Initiated Ring Closure (MIRC) |

Role in the Development of Non-Canonical Amino Acids and Peptides

Non-canonical amino acids (ncAAs) are of significant interest to medicinal chemists as they can be incorporated into peptides to enhance properties such as metabolic stability, receptor selectivity, and conformational rigidity. chemicalbook.comresearchgate.net Cyclopropane-containing amino acids are particularly valuable in this regard. chemicalbook.commdpi.com The rigid cyclopropyl scaffold restricts the conformational freedom of the amino acid side chain, which can lead to improved biological activity and stability of the resulting peptides. mdpi.comrsc.org

The synthesis of cyclopropane-based amino acids, such as cyclopropylglycine, has been a focus of considerable research. researchgate.net These ncAAs serve as crucial building blocks for peptidomimetics, compounds that mimic the structure and function of natural peptides. The incorporation of these constrained amino acids can drastically affect the secondary structure and flexibility of a peptide sequence. rsc.org

Recent advancements have led to modular and scalable routes for producing protected cyclopropane amino acid building blocks, avoiding the use of toxic reagents. chemicalbook.commdpi.com Biosynthetic pathways are also being explored; for example, a pyridoxal-5'-phosphate-dependent enzyme has been discovered that can form a cyclopropane ring in an amino acid precursor, opening avenues for the biocatalytic production of these specialty chemicals.

| Cyclopropane Amino Acid Derivative | Synthetic Approach | Application in Peptides |

| (S)-Cyclopropylglycine | Biocatalytic reductive amination, Strecker reaction | Building block for macrocyclic ghrelin receptor agonists, kinesin spindle protein inhibitors. researchgate.net |

| Substituted Cyclopropane β-Amino Acids | Olefination of cyclopropanone (B1606653) surrogates followed by aza-Michael reaction | Elaboration of conformationally restricted peptidomimetics. rsc.org |

| Pazamine (natural ncAA) | Biosynthesis via radical halogenase and PLP-dependent enzyme | Potential inhibition of ethylene (B1197577) biosynthesis in plants. |

Utility in the Production of Specialty Chemicals and Materials

The unique chemical properties of isopropylcyclopropane and its derivatives make them useful precursors for a range of specialty chemicals and materials. The high ring strain energy can be released in polymerization reactions, and the cyclopropyl group can impart desirable properties to the resulting polymers.

In the field of agrochemicals, isopropyl cyclopropane carboxylate is a key intermediate in the synthesis of a class of synthetic insecticides known as pyrethroids. mdpi.com These compounds, which include molecules like cyhalothrin (B162358) and deltamethrin, are valued for their high efficacy and relatively low toxicity to mammals. mdpi.com

Furthermore, cyclopropane-containing monomers have been used to create novel polymers with unique characteristics. For example, radical polymerization of cyclopropyl methacrylate (B99206) monomers has yielded photosensitive polymers that are optically transparent and can be used in microelectronics and optics. pleiades.onlinechemicalbook.com Similarly, polymers derived from vinylcyclopropane (B126155) can be modified after polymerization to create materials with specific functionalities, such as thermo-responsive behavior, where the polymer's solubility changes with temperature. These "smart" materials have potential applications in areas like drug delivery and sensor technology.

| Product Type | Specific Example(s) | Key Role of Cyclopropane Moiety |

| Agrochemicals | Pyrethroid insecticides (e.g., Cyhalothrin, Deltamethrin) | Forms the core structure of the active molecule. mdpi.com |

| Photosensitive Polymers | Poly(cyclopropyl methacrylate) | Provides UV-sensitive fragments for photochemical cross-linking. chemicalbook.com |

| Optically Transparent Polymers | Copolymers of p-(2-methoxycarbonylcyclopropyl)styrene | Contributes to the optical properties of the material. pleiades.online |

| Thermo-responsive Polymers | Modified polymers from 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane | The polymer backbone is formed via ring-opening of the cyclopropane. |

Environmental Fate and Biodegradation of Cyclopropane, 1 Methylethyl and Analogous Compounds

Environmental Persistence and Degradation Pathways of Cyclopropane (B1198618) Derivatives

The persistence of cyclopropane derivatives in the environment is influenced by their chemical structure and the surrounding environmental conditions. The three-membered ring of cyclopropane is strained, which can make it susceptible to cleavage under certain conditions. However, many cyclopropane-containing compounds exhibit significant resistance to degradation.

For instance, certain substituted cyclopropanes found in weathered petroleum have shown resistance to biodegradation. scispace.com The degradation of complex hydrocarbon mixtures, such as petroleum, often sees the preferential breakdown of simpler, linear alkanes, while more complex structures like cycloalkanes can persist. scholarsresearchlibrary.com

In the context of synthetic chemicals, the degradation pathways of cyclopropane rings have been studied extensively, particularly for pyrethroid insecticides, which contain a cyclopropanecarboxylic acid moiety. ijcmas.commdpi.com The initial step in the degradation of these compounds often involves the cleavage of ester bonds, which releases the cyclopropane-containing acid. ijcmas.com This acid, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanoic acid, can then be a target for further microbial action. ijcmas.com The presence of halogens and other substituents on the cyclopropane ring can significantly impact its recalcitrance. ijcmas.com

Bacterial cyclopropane fatty acids represent another class of these derivatives. Their degradation in analytical procedures can occur with certain reagents like boron trihalide, highlighting the ring's potential for chemical breakdown. nih.gov In natural environments, the biodegradation of these fatty acids is a part of normal bacterial metabolism.

Photochemical Transformation in Environmental Media

Once released into the atmosphere, volatile organic compounds (VOCs) like Isopropylcyclopropane are subject to photochemical transformation, primarily driven by reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals during the day and night, respectively. inflibnet.ac.in The most significant degradation pathway for simple alkanes and cycloalkanes in the troposphere is their reaction with OH radicals. nist.gov

The rate of these reactions determines the atmospheric lifetime of the compound. For Isopropylcyclopropane, the rate constant for its gas-phase reaction with OH radicals has been determined, which allows for an estimation of its persistence in the atmosphere. nist.govca.gov

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Isopropylcyclopropane and Related Compounds

| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (Calculated) |

|---|---|---|

| Isopropylcyclopropane | 6.58 x 10⁻¹² | ~1.5 days |

| Methylcyclohexane | 1.17 x 10⁻¹¹ | ~12 hours |

| n-Heptane | 7.13 x 10⁻¹² | ~1.4 days |

Source: Data compiled from atmospheric chemistry studies. The lifetime is estimated assuming an average global OH radical concentration of 1 x 10⁶ molecules/cm³.

These photochemical reactions initiate a cascade of further reactions, leading to the formation of secondary pollutants like ozone and other oxygenated products. inflibnet.ac.infederalregister.gov The transformation of cyclopropane derivatives can also be induced by direct photolysis or photosensitized reactions, leading to ring-opening or rearrangements, although the atmospheric significance of these pathways for Isopropylcyclopropane is less defined compared to OH radical reactions. beilstein-journals.orgacs.org

Microbial Biodegradation of Cyclopropane Derivatives

Microbial activity is a primary driver for the degradation of organic compounds in soil and water. nih.gov Various microorganisms have evolved metabolic pathways to break down complex molecules, including those containing cyclopropane rings. nih.goviaea.org

The biodegradation of pyrethroid pesticides is a well-documented example. Bacteria, including species of Pseudomonas, Bacillus, and Streptomyces, are capable of degrading these compounds. ijcmas.commdpi.comnih.gov The degradation often starts with the hydrolysis of the ester linkage, followed by the breakdown of the resulting cyclopropanecarboxylate (B1236923) and aromatic moieties. nih.gov For example, Pseudomonas stutzeri has been identified as capable of degrading β-cyfluthrin, breaking it down into products including 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanoic acid. ijcmas.com

The ability of microbial consortia to degrade petroleum hydrocarbons, including alkylated cyclopropanes, has also been observed in contaminated soils and marine sediments. scholarsresearchlibrary.com While some complex cyclopropane structures show resistance, many can be utilized by adapted microbial communities as a source of carbon and energy. scholarsresearchlibrary.comiaea.org The process of bioremediation leverages this microbial catabolic activity to clean up contaminated environments. scholarsresearchlibrary.com

Occurrence in Biological Systems and Natural Products

Isopropylcyclopropane itself has been detected in the environment as a volatile organic compound. dtic.mil Its presence can be attributed to both anthropogenic sources and potentially natural emissions, although the latter is less characterized.

More broadly, cyclopropane rings are a recurring structural motif in various natural products, most notably in the form of cyclopropane fatty acids (CFAs). These acids are integral components of the cell membranes of many bacteria, including Pseudomonas and Streptococcus mutans. nih.gov They are formed by the addition of a methyl group, derived from S-adenosyl methionine, across a double bond of an unsaturated fatty acid. These CFAs play a role in regulating membrane fluidity and protecting the cell from environmental stress.

Substituted cyclopropanes have also been identified as components of weathered petroleum, such as Cyclopropane, 1-(1-methylethyl)-2-nonyl, indicating their presence in fossil-derived organic matter. scholarsresearchlibrary.com

Q & A

Q. What are the common synthetic strategies for introducing the (1-methylethyl) substituent onto cyclopropane rings in organic synthesis?

Cyclopropanation techniques such as [2+1] cycloaddition (e.g., Simmons-Smith reactions) or transition-metal-catalyzed insertions are foundational. For (1-methylethyl)-cyclopropane derivatives, GaCl₃-catalyzed insertions into preformed cyclopropane rings enable regioselective functionalization. Experimental protocols involve activating the cyclopropane ring with Lewis acids, followed by nucleophilic attack from isopropyl groups. Post-reaction purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How can researchers characterize the molecular structure of (1-methylethyl)-cyclopropane using spectroscopic methods?

- IR Spectroscopy : Use solutions in CCl₄ (3800–1330 cm⁻¹) or CS₂ (1330–400 cm⁻¹) to identify strain-induced C-H stretching (~3050 cm⁻¹) and ring deformation modes .

- Mass Spectrometry : Electron ionization (EI-MS) yields characteristic fragments, such as m/z 98 (molecular ion for C₇H₁₄) and m/z 69 (cyclopropane ring cleavage). Reference databases like NIST Chemistry WebBook provide validation .

- NMR : ¹H NMR shows deshielded protons on the cyclopropane ring (δ 0.5–1.5 ppm), while ¹³C NMR distinguishes quaternary carbons (δ 15–25 ppm) .

Q. What safety protocols are essential when handling (1-methylethyl)-cyclopropane in laboratory settings?

- Monitor airborne oxygen levels (>19.5%) due to cyclopropane’s oxygen-displacing properties.

- Use engineering controls (e.g., fume hoods) and emergency equipment (eye washes, showers).

- Decontaminate clothing and avoid taking contaminated materials outside the lab. Training on hazard communication (GHS) and emergency response (e.g., CHEMTREC contact) is mandatory .

Advanced Research Questions

Q. How can force field parameterization improve computational modeling of (1-methylethyl)-cyclopropane’s conformational behavior?

Q. What role do ring-opening reactions of (1-methylethyl)-cyclopropane play in synthesizing heterocyclic natural products?

Strain-driven ring expansion enables access to pyrrolidines or piperidines. For example, acid-catalyzed cyclopropane opening with nitriles forms iminium intermediates, which cyclize to form nitrogen heterocycles. Key steps include:

- Catalysis : Use Brønsted acids (H₂SO₄) or transition metals (Pd) to activate the cyclopropane.

- Regioselectivity : Substituent steric effects (e.g., isopropyl groups) direct ring-opening pathways. Applications include syntheses of belactosin analogues, where cyclopropane serves as a masked electrophile .

Q. How can (1-methylethyl)-cyclopropane motifs act as strategic intermediates in total synthesis?

Cyclopropanes serve as rigid scaffolds to control stereochemistry in polycyclic systems. For instance, in terpene synthesis:

- Stepwise Functionalization : Cyclopropane rings are opened sequentially via ozonolysis or hydrogenolysis to install multiple chiral centers.

- Thermodynamic Trapping : High ring strain drives Diels-Alder or [3+2] cycloadditions. Experimental optimization includes solvent choice (e.g., dichloromethane for low polarity) and temperature control to prevent premature ring opening .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。